CAY10564 was developed by researchers at the University of California, San Diego, and is primarily classified under small molecule inhibitors. Its primary target is the enzyme known as phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes including growth, proliferation, and survival. The inhibition of this enzyme can have significant implications in cancer therapy and other diseases characterized by dysregulated cell signaling.
The synthesis of CAY10564 involves several key steps that require careful control of reaction conditions to ensure high purity and yield. The initial steps typically include:
The synthetic route has been optimized to minimize environmental impact while maximizing efficiency, often utilizing green chemistry principles where applicable.
CAY10564 has a well-defined molecular structure characterized by:
The three-dimensional conformation of CAY10564 can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its binding interactions with PI3K.
CAY10564 undergoes specific chemical reactions that are crucial for its activity:
Studies often employ in vitro assays to evaluate these reactions quantitatively, providing data on inhibition constants (IC₅₀ values) and other relevant parameters.
The mechanism of action for CAY10564 primarily revolves around its ability to inhibit PI3K activity:
Data from cellular assays demonstrate that treatment with CAY10564 results in decreased cell viability in cancer cell lines dependent on PI3K signaling.
CAY10564 exhibits several notable physical and chemical properties:
These properties influence its formulation for use in biological experiments and potential therapeutic applications.
CAY10564 has several applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: